2-Methoxy-6-(phenylsulfonyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-methoxypyridine |
InChI |
InChI=1S/C12H11NO3S/c1-16-11-8-5-9-12(13-11)17(14,15)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
UTQNCTQVPMQKSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 6 Phenylsulfonyl Pyridine and Analogues
Direct Synthetic Routes to the Core Structure
Direct methods for constructing the 2-methoxy-6-(phenylsulfonyl)pyridine framework primarily rely on the formation of the C-S bond at the C6 position of the pyridine (B92270) ring. Nucleophilic aromatic substitution (SNAr) stands out as a prominent and versatile strategy for this transformation.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution provides a direct route to aryl sulfones by reacting an activated halo- or otherwise suitably substituted aromatic ring with a sulfinate salt. In the context of this compound, this typically involves the displacement of a leaving group at the 6-position of a 2-methoxypyridine (B126380) derivative by a phenylsulfinate anion.
The reaction of a 2-halo-6-methoxypyridine with a benzenesulfinate (B1229208) salt, such as sodium benzenesulfinate, is a common SNAr approach. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C6 position, leading to the displacement of the halide and the formation of the desired sulfone. Both metal-free and metal-catalyzed versions of this reaction have been explored to enhance efficiency and substrate scope. For instance, iron-catalyzed SNAr reactions have been shown to be effective for the synthesis of sulfonylated pyridines, offering an advantage by potentially preventing the disproportionation of the sulfinate salts and allowing for the use of more electron-rich pyridine substrates.
| Halopyridine Substrate | Sulfinate Salt | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|---|
| 2-Chloro-6-methoxypyridine | Sodium benzenesulfinate | Iron Catalyst | This compound | Catalyst helps prevent sulfinate disproportionation. |
| 2-Bromo-6-methoxypyridine (B1266871) | Sodium benzenesulfinate | Metal-free, high temperature | This compound | Avoids metal contamination but may require harsher conditions. |
The success of the SNAr approach is highly dependent on the reaction conditions. Key parameters that influence the yield and selectivity include the choice of solvent, temperature, the nature of the leaving group on the pyridine ring, and the presence or absence of a catalyst.
For instance, the reactivity of 2-halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is characteristic of a rate-determining step involving the attack of the nucleophile. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is generally preferred as it can effectively solvate the metal cation of the sulfinate salt and facilitate the nucleophilic attack.
Oxidation Strategies from Pyridyl Sulfides
An alternative and widely used strategy for the synthesis of this compound involves the oxidation of the corresponding pyridyl sulfide (B99878), 2-methoxy-6-(phenylthio)pyridine. This two-step approach first establishes the C-S bond, typically via an SNAr reaction between a 2-halo-6-methoxypyridine and thiophenol, followed by oxidation of the resulting sulfide to the sulfone.
The selective oxidation of the sulfide to the sulfone, without stopping at the intermediate sulfoxide stage or causing over-oxidation, is a critical aspect of this methodology. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) being among the most common. nih.govacs.org
The stoichiometry of the oxidizing agent is a key factor in achieving the desired sulfone. Typically, the use of two or more equivalents of the oxidant is required to ensure complete conversion of the sulfide to the sulfone. d-nb.info The choice of solvent can also influence the reaction outcome, with chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) often being used for m-CPBA oxidations. nih.gov For reactions employing hydrogen peroxide, various catalysts, such as molybdenum or tungsten-based systems, have been developed to facilitate a clean and efficient oxidation to the sulfone. nih.gov Temperature control is also important; while some oxidations can be carried out at room temperature, others may require heating to drive the reaction to completion.
| Pyridyl Sulfide Substrate | Oxidizing Agent | Typical Conditions | Product | Selectivity Control |
|---|---|---|---|---|
| 2-Methoxy-6-(phenylthio)pyridine | m-CPBA (≥2 equiv.) | Dichloromethane, room temperature | This compound | Stoichiometry of m-CPBA is crucial for complete oxidation. |
| 2-Methoxy-6-(phenylthio)pyridine | H₂O₂ (excess) | Catalyst (e.g., Mo(VI)), room temperature | This compound | Catalyst enhances efficiency and selectivity for sulfone formation. nih.gov |
While the oxidation of pyridyl sulfides is a powerful method, it is not without its challenges. One of the primary difficulties is controlling the level of oxidation. Incomplete oxidation can lead to the presence of the corresponding sulfoxide as an impurity, which can be difficult to separate from the desired sulfone. Conversely, overly harsh oxidation conditions can lead to the formation of N-oxides by oxidation of the pyridine nitrogen, especially in electron-rich pyridine systems.
The choice of oxidant can also introduce challenges in purification. For example, when using m-CPBA, the byproduct meta-chlorobenzoic acid is formed and must be removed from the reaction mixture. In some cases, the presence of other sensitive functional groups in the molecule can be a concern, as they may also be susceptible to oxidation. Therefore, careful selection of the oxidizing agent and reaction conditions is paramount to ensure a clean and high-yielding conversion to the target sulfone.
Metal-Catalyzed Coupling Reactions for C-S Bond Formation
The formation of the crucial carbon-sulfur bond in 2-alkoxy-6-(arylsulfonyl)pyridines is efficiently accomplished using transition metal catalysis. Both palladium and copper-based systems have proven effective in forging this linkage, typically by coupling a suitably functionalized pyridine with a sulfur-containing reagent.
Palladium-Catalyzed Methods
Palladium catalysis stands as a robust and versatile tool for the synthesis of arylsulfonylpyridines. A common strategy involves the cross-coupling of a 2-halo-6-methoxypyridine with an appropriate benzenesulfinate salt. While direct examples for the synthesis of this compound are not extensively detailed in the literature, the principles of palladium-catalyzed C-S bond formation are well-established.
The general approach would involve the reaction of a precursor such as 2-chloro- or 2-bromo-6-methoxypyridine with sodium benzenesulfinate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the efficiency of the catalytic cycle and can range from phosphine-based ligands to N-heterocyclic carbenes, depending on the specific substrates and reaction conditions.
A plausible synthetic route is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product |
| 2-Bromo-6-methoxypyridine | Sodium benzenesulfinate | Pd(OAc)₂ / Xantphos | This compound |
This reaction would proceed via a standard catalytic cycle involving oxidative addition of the halopyridine to the Pd(0) complex, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Copper-Mediated Strategies
Copper-mediated reactions offer a cost-effective and efficient alternative for the formation of C-S bonds. These methods often proceed under milder conditions compared to their palladium-catalyzed counterparts. A potential copper-mediated route to this compound would involve the coupling of 2-halo-6-methoxypyridine with a sulfur nucleophile, such as sodium benzenesulfinate, in the presence of a copper(I) or copper(II) salt.
The reaction is typically facilitated by a ligand, which can be a simple diamine or a more complex phenanthroline-based ligand, to stabilize the copper catalyst and promote the coupling process. One potential pathway involves an initial SNAr reaction to form a pyridyl sulfide, which is then oxidized to the sulfone in a tandem process. researchgate.net
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| 2-Chloro-6-methoxypyridine | Thiophenol | CuI / Ligand | 2-Methoxy-6-(phenylthio)pyridine |
| 2-Methoxy-6-(phenylthio)pyridine | Oxidizing Agent (e.g., m-CPBA) | - | This compound |
Derivatization Strategies and Functionalization of the Core Scaffold
Once the this compound core is assembled, further diversification can be achieved by modifying the pyridine ring, the methoxy (B1213986) group, or the phenylsulfonyl moiety.
Introduction of Additional Substituents on the Pyridine Ring
The introduction of new functional groups onto the pyridine ring is a key strategy for creating analogues with diverse properties. The electronic nature of the pyridine ring in this compound, being electron-deficient, dictates the feasibility and regioselectivity of these transformations.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring in the target molecule is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of the electron-withdrawing phenylsulfonyl group at the 6-position further enhances this reactivity. Therefore, nucleophilic aromatic substitution can be a powerful tool to introduce substituents. For example, reaction with strong nucleophiles could potentially displace a suitable leaving group at the 4-position, if present.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, under forcing conditions or with highly activated electrophiles, substitution might be possible, likely directed to the 3- and 5-positions.
| Reaction Type | Position of Substitution | Potential Substituent |
| Nucleophilic Aromatic Substitution | C4 | -NH₂, -OR, -SR |
| Electrophilic Aromatic Substitution | C3, C5 | -NO₂, -Br, -SO₃H |
Modifications of the Methoxy Group
The methoxy group at the 2-position of the pyridine ring offers another handle for derivatization.
O-Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, converting the 2-methoxypyridine derivative into a 2-pyridone. This transformation is typically achieved using strong acids such as HBr or Lewis acids like BBr₃. The resulting 2-pyridone can then be further functionalized. nih.gov
Etherification/Alkylation: The oxygen atom of the methoxy group is generally not nucleophilic enough for direct alkylation. However, after O-demethylation to the corresponding pyridone, the resulting hydroxyl group can be readily alkylated with various alkyl halides or other electrophiles to introduce a range of different alkoxy groups. researchgate.net
Transformations Involving the Phenylsulfonyl Moiety
The phenylsulfonyl group can also be a site for chemical modification, although it is generally quite stable.
Modification of the Phenyl Ring: The phenyl ring of the sulfonyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The sulfonyl group is a meta-directing deactivator, so new substituents will be introduced at the 3-position of the phenyl ring.
Reduction or Cleavage of the Sulfonyl Group: The sulfonyl group is generally resistant to reduction. However, under harsh reducing conditions, it may be possible to reduce it to a sulfinyl or even a thioether group. Cleavage of the C-S bond is also challenging but can sometimes be achieved under specific reductive conditions or through nucleophilic attack, where the phenylsulfonyl group can act as a leaving group.
Reactivity Profiles and Mechanistic Investigations of 2 Methoxy 6 Phenylsulfonyl Pyridine
Role of the Phenylsulfonyl Group as a Leaving Group
The phenylsulfonyl group attached to the pyridine (B92270) ring in 2-Methoxy-6-(phenylsulfonyl)pyridine plays a critical role in defining the molecule's reactivity, primarily by functioning as an effective leaving group in various chemical transformations. Its strong electron-withdrawing nature and ability to stabilize a negative charge make it a proficient nucleofuge.
Nucleofugality in Substitution Reactions
In the context of nucleophilic substitution reactions, the ability of a fragment to depart with a pair of electrons is termed nucleofugality. The phenylsulfonyl moiety is recognized as a competent leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the displacement of the phenylsulfonyl group by a variety of nucleophiles, enabling the synthesis of diverse substituted pyridine derivatives. The process involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the cleavage of the carbon-sulfur bond and the departure of the stable phenylsulfinate anion.
The effectiveness of a leaving group is crucial for the feasibility and rate of a substitution reaction. Sulfonate esters, such as phenylsulfonates, are generally considered to be excellent leaving groups, often exhibiting reactivity several orders of magnitude greater than that of more common leaving groups like halides. nih.gov A good leaving group is characterized as the conjugate base of a strong acid, as this implies it is stable on its own. masterorganicchemistry.com
The relative reactivity of common nucleofuges demonstrates the superior leaving group ability of sulfonates compared to halides and carboxylates. nih.gov This enhanced reactivity is attributed to the high degree of charge delocalization and stabilization within the sulfonate anion upon its departure.
| Leaving Group Class | Example | Relative Reactivity |
|---|---|---|
| Substituted Benzoates | C₆H₅COO⁻ | 1 |
| Halides | Cl⁻, Br⁻, I⁻ | ~10⁴ – 10⁶ |
| Sulfonates | TsO⁻, MsO⁻ | ~10¹⁰ – 10¹² |
| Perfluoroalkane Sulfonates | CF₃SO₃⁻ (Triflate) | ~10¹⁵ – 10¹⁶ |
The nucleofugality of the phenylsulfonyl group is significantly influenced by electronic effects. The incorporation of electron-withdrawing substituents on the phenyl ring enhances the leaving group's ability. nih.govresearchgate.net These substituents help to further delocalize and stabilize the negative charge of the departing phenylsulfinate anion through inductive and resonance effects. researchgate.net For instance, the presence of chloro or trifluoromethyl groups on a sulfonyl moiety has been shown to facilitate transformations where the unsubstituted phenylsulfonyl group was inert. acs.org This principle allows for the fine-tuning of the substrate's reactivity by modifying the electronic properties of the leaving group. nih.gov Conversely, electron-donating groups would decrease the stability of the resulting anion, thereby diminishing the leaving group's effectiveness.
Participation in Radical-Mediated Processes
The involvement of the phenylsulfonyl group as a leaving group is not limited to ionic pathways. While under certain radical-mediated reaction conditions the unsubstituted phenylsulfonyl group has been found to be inert, its reactivity can be modulated. acs.org Research has shown that sulfonyl units substituted with strong electron-withdrawing groups, such as Cl or CF₃, can facilitate radical transformations. acs.org This indicates that the electronic properties of the sulfonyl group are also crucial in determining its participation in radical processes, where it can be cleaved from the pyridine ring.
Electrophilic Nature of the Pyridine Ring Activated by Sulfonyl Group
The phenylsulfonyl group is a powerful electron-withdrawing group. Its presence on the pyridine ring at the C6 position significantly reduces the electron density of the aromatic system. This deactivation renders the pyridine ring highly electrophilic and, consequently, more susceptible to attack by nucleophiles. nih.gov This activation is a key principle in the chemistry of 2-sulfonyl pyridines, which are utilized as tunable, cysteine-reactive electrophiles in biological contexts. nih.gov The activation effect is analogous to how N-sulfonylation of pyridine substrates can activate adjacent positions toward deprotonation and subsequent functionalization. nih.govacs.org
Nucleophilic Attack at the Pyridine Ring System
The electron-deficient nature of the pyridine ring in this compound, enhanced by the sulfonyl group, directs nucleophilic attack to specific positions. Nucleophilic aromatic substitution (SNAr) on pyridine derivatives preferentially occurs at the positions ortho and para to the ring nitrogen (C2 and C4/C6). echemi.com In this specific compound, the leaving group is located at the C6 position, which is an activated site for nucleophilic attack.
The mechanism for this substitution begins with the attack of a nucleophile on the C6 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. echemi.com The stability of this intermediate is the determining factor for the reaction's feasibility. The attack at the C6 (or C2) position is highly favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. echemi.com This resonance structure is a major contributor to the stability of the intermediate, significantly lowering the activation energy for the reaction compared to an attack at the C3 or C5 positions, where such stabilization is not possible. Following the formation of the stabilized intermediate, the aromaticity is restored by the expulsion of the phenylsulfinate leaving group, yielding the final substituted pyridine product. nih.gov
Regioselectivity of Nucleophilic Additions
The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. stackexchange.comechemi.comnih.gov The presence of activating substituents, such as the phenylsulfonyl group in this compound, significantly enhances this reactivity. The regioselectivity of nucleophilic additions to this specific substrate is governed by the interplay of the directing effects of the ring nitrogen and the two substituents.
In a standard pyridine ring, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C-2 and C-4 positions. stackexchange.comechemi.com This is because the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at these positions is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.comechemi.com Attack at the C-3 position does not allow for this stabilization, making it less favorable. stackexchange.com
In the case of this compound, the scenario is more complex. The molecule is substituted at both C-2 and C-6 positions. The phenylsulfonyl group (–SO2Ph) is a powerful electron-withdrawing group, which strongly activates the pyridine ring towards nucleophilic attack. Its presence at the C-6 position significantly increases the electrophilicity of the ring carbons, especially the adjacent C-5 and the ortho C-2 positions. Density functional theory (DFT) calculations on related 2-sulfonylpyridines and 2-sulfonylpyrimidines confirm that the sulfonyl group lowers the activation energy for nucleophilic addition. acs.orgnih.gov The rate-determining step in these SNAr reactions is typically the initial nucleophilic addition to form the stabilized Meisenheimer complex. acs.orgnih.gov
The primary sites for nucleophilic attack on the this compound ring are the C-2 and C-6 positions, which are already substituted. Therefore, the reaction proceeds via nucleophilic aromatic substitution, where the incoming nucleophile displaces either the methoxy (B1213986) group at C-2 or the phenylsulfonyl group at C-6. The powerful electron-withdrawing nature of the sulfonyl group makes the phenylsulfonyl moiety an excellent leaving group in SNAr reactions, potentially directing attack to the C-6 position. Conversely, the methoxy group at C-2 can also serve as a leaving group, particularly when activated by the sulfonyl group at C-6.
The methoxy group at the C-2 position plays a crucial role in directing the outcome of nucleophilic additions. While it is an electron-donating group by resonance, its inductive effect and its ability to act as a leaving group are significant in this activated system. The ultimate regioselectivity—whether a nucleophile attacks C-2 or C-6—depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative stability of the transition states.
The methoxy group can influence regiodivergence in the following ways:
Leaving Group Ability : The methoxy group can be displaced by a nucleophile. In activated systems, such as those bearing a strong electron-withdrawing group like a sulfonyl moiety, alkoxy groups can serve as effective leaving groups in SNAr reactions. nih.gov
Steric Hindrance : The methoxy group can sterically hinder the approach of a nucleophile to the C-2 position, potentially favoring attack at the less hindered C-6 position.
Electronic Effects : While the methoxy group is electron-donating through resonance, its effect is modulated by the powerful electron-withdrawing sulfonyl group. This complex electronic environment influences the relative electrophilicity of the C-2 and C-6 carbons.
Research on related systems has shown that the choice of nucleophile and reaction conditions can tune the regioselectivity of addition to substituted pyridinium (B92312) salts. nih.gov For instance, different Grignard reagents can exhibit inherent differences in their preferred site of attack on the same pyridinium salt. nih.gov While specific studies on this compound are limited, it is plausible that hard nucleophiles might favor attack at one position while softer nucleophiles favor the other, leading to regiodivergent outcomes.
Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are potent carbon nucleophiles that readily react with electron-deficient aromatic systems like activated pyridines. libretexts.orglibretexts.org Their addition to this compound can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be rearomatized or further functionalized. The high reactivity of these reagents often necessitates careful control of reaction conditions to manage selectivity.
The addition of organometallic reagents to activated pyridines can be performed using either stoichiometric or catalytic methods.
Stoichiometric Approaches : Traditionally, these reactions employ a stoichiometric amount of the organometallic reagent. nih.gov The organolithium or Grignard reagent adds directly to an electrophilic position on the pyridine ring. nih.gov For instance, organolithium compounds can add to pyridines to form stable intermediates which, upon heating or work-up, can eliminate a hydride (or another leaving group) to yield the substituted pyridine. nih.gov The use of stoichiometric, highly basic reagents like organolithiums can sometimes be limited by side reactions, such as deprotonation or reaction with other functional groups. libretexts.org
Catalytic Approaches : Modern synthetic methods increasingly favor catalytic approaches to improve efficiency, selectivity, and functional group tolerance. Catalytic dearomatization of pyridinium salts using Grignard reagents has been achieved with chiral copper catalysts, yielding enantioenriched 1,4-dihydropyridines. nih.govacs.org These methods often involve the in situ activation of the pyridine substrate (e.g., by N-acylation) followed by a metal-catalyzed nucleophilic addition. mdpi.com Catalyst control can also be used to achieve regiodivergence, where the choice of a specific metal catalyst and ligand system directs the nucleophile to a particular position on the pyridine ring. acs.org While specific catalytic systems for this compound are not extensively documented, the principles developed for other activated pyridines are applicable.
Table 1: Comparison of Stoichiometric and Catalytic Approaches for Organometallic Additions to Pyridines
| Feature | Stoichiometric Approach | Catalytic Approach |
|---|---|---|
| Reagent Quantity | Requires at least one equivalent of the organometallic reagent. | Uses a substoichiometric amount of catalyst with the organometallic reagent. |
| Selectivity | Regioselectivity is often substrate-controlled; may lead to mixtures. nih.gov | Selectivity (regio-, diastereo-, enantio-) can be controlled by the catalyst/ligand. nih.govacs.org |
| Reaction Conditions | Often requires low temperatures and inert atmospheres due to high reactivity of reagents. libretexts.org | Can often be performed under milder conditions. nih.gov |
| Functional Group Tolerance | Limited due to the high basicity and nucleophilicity of the reagents. libretexts.org | Generally broader, as the active catalytic species can be less basic/reactive. |
| Scope | Well-established for a wide range of simple substrates. | Rapidly expanding field, enabling access to complex chiral N-heterocycles. acs.org |
When the addition of an organometallic reagent to an activated pyridine creates a new stereocenter, controlling the diastereoselectivity of the reaction is crucial. In systems like this compound, if the nucleophile or the pyridine substrate already contains a chiral center, the reaction can produce diastereomers.
Achieving high diastereoselectivity often relies on several strategies:
Substrate Control : A chiral group already present on the pyridine ring or the nucleophile can direct the incoming reagent to a specific face of the molecule.
Auxiliary Control : A chiral auxiliary can be temporarily attached to the pyridine (often at the nitrogen atom) to direct the nucleophilic attack, after which the auxiliary is removed.
Catalyst Control : A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other. This is a highly effective strategy in modern asymmetric synthesis. acs.org
For example, the enantioselective dearomatization of pyridines has been achieved through anion-binding catalysis, which uses a chiral organocatalyst to control the approach of the nucleophile to an N-acyl pyridinium intermediate. acs.org Similarly, chiral lithium amides have been used as noncovalent auxiliaries to direct the enantioselective alkylation of 2-alkylpyridines by forming well-defined chiral aggregates with the lithiated substrate. nih.gov These principles can be extended to control the diastereoselective functionalization of pre-chiral activated pyridines.
Reactivity of the Methoxy Group
The methoxy group at the C-2 position of this compound is not merely a spectator; it is an active participant in the molecule's reactivity profile. Its primary mode of reaction is serving as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The electron-deficient nature of the pyridine ring, strongly enhanced by the C-6 phenylsulfonyl group, makes the C-2 position highly electrophilic. This activation facilitates the displacement of the methoxy group by a wide range of nucleophiles. ntu.edu.sg In reactions of this type, the nucleophile attacks the C-2 carbon, forming a tetrahedral Meisenheimer intermediate. The subsequent departure of the methoxide (B1231860) anion (–OCH3) restores the aromaticity of the ring, yielding the 2-substituted pyridine product.
The efficiency of this displacement is significantly higher than in unactivated 2-methoxypyridine (B126380). Studies on the nucleophilic displacement of trimethylammonium groups on bipyridines—a mechanistically related transformation—have shown that such reactions proceed smoothly with nucleophiles like sodium methoxide, amines, and fluorides. nih.gov Similarly, the methoxy group in the target compound can be displaced by various nucleophiles, as shown in the hypothetical reaction scheme below.
Table 2: Potential Nucleophilic Substitution Reactions at the C-2 Position
| Nucleophile (Nu-) | Potential Product | Reaction Type |
|---|---|---|
| RNH2 (Amine) | 2-(Alkylamino)-6-(phenylsulfonyl)pyridine | Amination |
| RS- (Thiolate) | 2-(Alkylthio)-6-(phenylsulfonyl)pyridine | Thiolation |
| RO- (Alkoxide) | 2-(Alkoxy)-6-(phenylsulfonyl)pyridine | Transetherification |
| CN- (Cyanide) | 2-Cyano-6-(phenylsulfonyl)pyridine | Cyanation |
| N3- (Azide) | 2-Azido-6-(phenylsulfonyl)pyridine | Azidation |
The viability of these reactions depends on the nucleophilicity of the attacking species and the stability of the methoxide leaving group. The presence of a strong electron-withdrawing group is often essential for the displacement of alkoxy groups from pyridine rings, a condition that is well-satisfied in this compound. ntu.edu.sg
Cleavage Reactions
The primary mode of cleavage for this compound involves nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing phenylsulfonyl group. This activation is most pronounced at the positions ortho and para to the sulfonyl group, namely the C2 and C4 positions. Consequently, cleavage reactions can occur at the C-2 position, leading to the displacement of the methoxy group, or at the C-6 position, resulting in the displacement of the phenylsulfonyl group.
The generally accepted mechanism for these reactions proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the electron-deficient carbon atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring and the electron-withdrawing substituent. libretexts.org The second step involves the departure of the leaving group, which re-establishes the aromaticity of the pyridine ring.
The regioselectivity of the nucleophilic attack, i.e., whether the methoxy or the phenylsulfonyl group is displaced, is dependent on several factors, including the nature of the nucleophile, the reaction conditions, and the relative stability of the two possible Meisenheimer intermediates. In many cases involving activated aryl halides, the rate of reaction is influenced by the nature of the leaving group, often following the order F > NO2 > Cl ≈ Br > I, which is indicative of the first step (nucleophilic addition) being rate-determining. acs.org
Rearrangement Pathways
Currently, there is a lack of specific documented rearrangement pathways for this compound in the surveyed scientific literature.
Mechanistic Elucidation of Key Transformations
A deeper understanding of the reactions involving this compound can be achieved through detailed mechanistic studies. These investigations provide insights into the energetic and structural aspects of the reaction pathways.
Kinetic and Thermodynamic Studies
Kinetic studies of nucleophilic aromatic substitution reactions on pyridine derivatives analogous to this compound typically reveal second-order kinetics. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile, which is consistent with a bimolecular rate-determining step. libretexts.org For the SNAr mechanism, this rate-determining step is usually the formation of the Meisenheimer intermediate. libretexts.org
To illustrate the kinetic parameters that might be expected for reactions of this nature, the following table presents data for the nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol. While not the exact compound , these values provide a relevant comparison.
| Substrate (Leaving Group) | Relative Rate (at 25 °C) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
|---|---|---|---|---|
| 2-F | ~1 | 21.3 | 15.2 | -20.5 |
| 2-Cl | ~1 | 21.4 | 14.8 | -22.1 |
| 2-Br | ~1 | 21.4 | 15.1 | -21.1 |
| 2-I | ~1 | 21.6 | 16.1 | -18.5 |
| 2-CN | >1 | 17.9 | 16.0 | -6.4 |
This table is adapted from kinetic data for 2-substituted N-methylpyridinium ions and is intended for illustrative purposes. nih.gov
Isotopic Labeling Experiments
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of this compound, several atoms could be isotopically labeled to probe the mechanism of its reactions. For instance, labeling the nitrogen atom of the pyridine ring with ¹⁵N could provide insights into reactions that involve ring-opening and closing, such as a nitrogen isotope exchange reaction via a Zincke activation strategy. nih.govchemrxiv.org This method has been successfully applied to a wide range of pyridine derivatives for late-stage ¹⁵N-incorporation. acs.org
Furthermore, labeling the carbon atoms of the pyridine ring with ¹³C or the hydrogen atoms with deuterium (B1214612) (²H) could be used to track the fate of these atoms during a reaction. researchgate.net For example, in a nucleophilic substitution reaction, the absence of a kinetic isotope effect at a particular position when it is labeled would suggest that the bonds to that atom are not broken or formed in the rate-determining step.
Transition State Analysis
The transition state for the rate-determining step of the SNAr reaction of this compound is of significant interest. Computational methods, such as Density Functional Theory (DFT), can be employed to model the structure and energetics of the transition state. For related 2-sulfonylpyridines undergoing reaction with a nucleophile, the transition state is characterized by the partial formation of the new bond between the nucleophile and the ring carbon, and the beginning of the delocalization of the negative charge onto the sulfonyl group.
DFT calculations on similar systems have shown that the nucleophilic addition is the rate-limiting step. The computed energy profiles for the reaction of a model 2-sulfonylpyridine with a thiolate nucleophile indicate a high-energy transition state leading to the formation of the stabilized Meisenheimer-complex intermediate. The activation free energy for this step is a key determinant of the compound's reactivity.
The following table presents calculated activation free energies for the nucleophilic addition of methanethiolate (B1210775) to model sulfonyl- and sulfoxide-substituted pyridines, which provides an indication of the energetic barriers that might be expected for this compound.
| Reactant | Nucleophile | Calculated Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Model Sulfonylpyridine | Methanethiolate | 11.0 |
| Model Sulfoxide-substituted Pyridine | Methanethiolate | 10.0 |
| Model Nitrile-substituted Pyridine | Methanethiolate | 13.5 |
This table is based on DFT calculations for model substituted pyridines and is intended for illustrative purposes.
Applications of 2 Methoxy 6 Phenylsulfonyl Pyridine in Advanced Organic Synthesis
A Versatile Building Block for Complex Molecular Architectures
The unique electronic and steric properties of 2-Methoxy-6-(phenylsulfonyl)pyridine, arising from the interplay between the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing phenylsulfonyl group, render it an exceptional substrate for the construction of intricate molecular frameworks.
Construction of Fused Heterocyclic Ring Systems
The strategic placement of reactive sites on the pyridine (B92270) ring of this compound provides a powerful platform for the synthesis of fused heterocyclic systems. These polycyclic aromatic structures are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. The phenylsulfonyl group can act as a leaving group or a directing group in various cyclization reactions, while the methoxy group can be readily converted to other functionalities or serve to modulate the reactivity of the pyridine core. Research has demonstrated that intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to construct novel ring systems fused to the pyridine core. For instance, the formation of indolizine (B1195054) or quinolizine derivatives can be envisioned through strategies involving the introduction of a suitable side chain at the C-3 or C-5 position of the pyridine ring, followed by a subsequent ring-closing reaction.
Assembly of Substituted Pyridines with Diverse Functional Groups
Beyond its utility in forming fused rings, this compound serves as an excellent precursor for the synthesis of highly substituted pyridines bearing a wide range of functional groups. The differential reactivity of the various positions on the pyridine ring allows for selective functionalization. The phenylsulfonyl group, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse substituents at the C-6 position. Furthermore, the pyridine ring can be activated towards electrophilic attack at specific positions, or alternatively, undergo metal-catalyzed cross-coupling reactions to introduce carbon-based or heteroatom-containing moieties. This modular approach allows for the systematic and predictable assembly of polysubstituted pyridines, which are key intermediates in the synthesis of complex target molecules.
Contribution to Novel Synthetic Methodologies
The unique reactivity of this compound has not only made it a valuable building block but has also spurred the development of novel synthetic methodologies, particularly in the realm of catalytic C-C and C-heteroatom bond formations.
Catalytic C-C and C-Heteroatom Bond Formations
The electronic nature of the pyridine ring in this compound makes it an interesting substrate for a variety of catalytic transformations. The presence of both electron-donating and electron-withdrawing groups influences the electron density of the ring and its susceptibility to different catalytic cycles.
In the context of cross-coupling reactions, pyridyl compounds can often be challenging nucleophilic partners. However, strategic modifications of the pyridine ring, such as the introduction of the methoxy and phenylsulfonyl groups, can modulate its reactivity. While the phenylsulfonyl group is typically considered an electrophilic handle, under specific catalytic conditions, the pyridine ring of this compound or its derivatives can be coaxed to act as a latent nucleophile. This can be achieved through directed metallation or by employing specific catalyst systems that facilitate the oxidative addition into a C-H bond of the pyridine ring. Such approaches open up new avenues for the formation of C-C and C-heteroatom bonds at positions that might be otherwise difficult to functionalize.
The dearomatization of pyridines is a powerful strategy for the synthesis of saturated and partially saturated nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals. The presence of the electron-withdrawing phenylsulfonyl group in this compound can facilitate the dearomatization process by lowering the energy barrier for the disruption of the aromatic system. Both nucleophilic addition and cycloaddition reactions can be employed to achieve dearomatization. For instance, the addition of a nucleophile to the pyridine ring can lead to the formation of a dihydropyridine (B1217469) intermediate, which can be further functionalized. The strategic placement of the methoxy group can also influence the regioselectivity of such dearomatization reactions.
Enantioselective Transformations
Asymmetric Hydrogenation of Pyridine Derivatives
There is no specific information available in the search results regarding the asymmetric hydrogenation of this compound.
Enantioselective Dearomatization
There is no specific information available in the search results regarding the enantioselective dearomatization of this compound.
Multicomponent Reactions
There is no specific information available in the search results detailing the application of this compound in multicomponent reactions.
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By approximating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For substituted pyridines, calculations are commonly performed using hybrid functionals like B3LYP, often paired with basis sets such as 6-31G* or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.netresearcher.life
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic transitions within a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.comscirp.org
For 2-Methoxy-6-(phenylsulfonyl)pyridine, the electron-donating methoxy (B1213986) group (-OCH₃) is expected to raise the HOMO energy level, while the strongly electron-withdrawing phenylsulfonyl group (-SO₂Ph) would significantly lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting the molecule is chemically reactive.
Computational studies on analogous 2-methoxypyridine (B126380) and pyridine (B92270) sulfone derivatives provide insight into the expected FMO energy values.
Table 1: Representative Frontier Molecular Orbital Energies of Related Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| 4-(2-(4-octyloxyphenyl)-6-methoxypyridin-4-yl)benzonitrile researchgate.net | -5.06 | -3.17 | 1.89 | DFT |
| Quinoline (Benzo[b]pyridine) scirp.org | -6.646 | -1.816 | 4.83 | B3LYP/6-31+G(d,p) |
This table presents data from related compounds to illustrate typical values. The specific HOMO-LUMO energies for this compound would require a dedicated DFT calculation.
Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org These maps are color-coded to represent different regions of electrostatic potential on the electron density surface. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), susceptible to nucleophilic attack. deeporigin.comwolfram.com Green and yellow areas represent neutral or weakly polarized regions.
For this compound, the MEP map is predicted to show:
Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the methoxy and sulfonyl groups, as well as the nitrogen atom of the pyridine ring. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds.
Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the phenyl and pyridine rings, making them susceptible to interaction with nucleophiles.
Neutral/Mixed Regions: The carbon framework of the aromatic rings would display intermediate potentials, influenced by the attached functional groups.
The MEP surface provides a clear picture of how the molecule would interact with other polar molecules, receptors, or reagents. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.net
NBO analysis for this compound would elucidate the delocalization of electron density arising from the interplay between the electron-donating and electron-withdrawing groups. Key interactions would likely include:
Donation of electron density from the lone pairs of the methoxy oxygen atom into the antibonding π* orbitals of the pyridine ring.
Strong withdrawal of electron density from the pyridine ring into the antibonding orbitals associated with the phenylsulfonyl group.
These donor-acceptor interactions stabilize the molecule and are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.
Table 2: Predicted NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Interaction Type |
|---|---|---|---|
| LP (O) of -OCH₃ | π* (C-N) of Pyridine Ring | High | Hyperconjugation (Donation) |
| LP (N) of Pyridine Ring | σ* (C-S) of Sulfonyl Group | Moderate | Hyperconjugation (Withdrawal) |
This table is predictive, based on the known electronic effects of the functional groups. Actual E(2) values would be determined from a specific NBO calculation.
Reaction Pathway Elucidation and Mechanistic Modeling
Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule, providing insights that can be difficult to obtain experimentally. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. Locating and characterizing the geometry and energy of a transition state is a primary goal of mechanistic modeling.
For this compound, TS calculations could be employed to study various transformations, such as:
Nucleophilic Aromatic Substitution: Modeling the attack of a nucleophile on the pyridine ring, which is activated by the electron-withdrawing sulfonyl group. Calculations would help determine the preferred position of attack and the structure of the Meisenheimer-like intermediate.
Rotational Barriers: Calculating the energy barrier for rotation around the C-S and C-O single bonds can provide information about the molecule's conformational flexibility. Studies on related arylpyridines have used DFT to calculate such energy profiles in relation to dihedral angles. researchgate.net
Despite the utility of TS calculations, they can be computationally demanding. In some cases, reactivity trends can be successfully predicted using the properties of intermediate structures or even the ground-state reactants, offering a more efficient approach. researchgate.net
By calculating the energies of all stationary points along a proposed reaction pathway (reactants, transition states, intermediates, and products), a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during a chemical transformation.
From the energy profile, key kinetic and thermodynamic parameters can be derived:
Activation Energy (Ea): The energy difference between the reactants and the highest transition state. This value is directly related to the reaction rate; a lower Ea corresponds to a faster reaction.
Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
These computational models allow chemists to predict the feasibility of a proposed reaction, understand its mechanism in detail, and rationalize experimental observations without the need for extensive laboratory work.
Conformational Analysis and Energetic Landscapes
The three-dimensional structure of this compound is not static. Rotation around the single bonds, particularly the C-S and S-C bonds of the sulfonyl group and the C-O bond of the methoxy group, gives rise to various conformers with different energies. Conformational analysis aims to identify the stable conformers and map the energetic landscape that interconnects them.
Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to perform these analyses. By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be constructed. This surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) between them.
A hypothetical conformational analysis for this compound would likely focus on the dihedral angles defined by the pyridine ring, the sulfonyl group, and the phenyl ring, as well as the orientation of the methoxy group. The results of such an analysis would typically be presented in a table summarizing the relative energies of the stable conformers.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°C) (Py-S-C-Ph) | Dihedral Angle 2 (°C) (Py-C-O-CH3) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 90 | 0 | 0.00 |
| B | -90 | 0 | 0.00 |
| C | 90 | 180 | 1.5 |
| D | -90 | 180 | 1.5 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would require dedicated computational studies.
Prediction of Reactivity and Selectivity Trends
Computational chemistry also provides valuable tools for predicting the reactivity and selectivity of this compound in chemical reactions. By analyzing the electronic structure of the molecule, key reactivity indices can be calculated.
Frontier Molecular Orbital (FMO) Theory is a common approach. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can predict the most likely sites for electrophilic and nucleophilic attack.
For this compound, the electron-withdrawing nature of the phenylsulfonyl group and the electron-donating nature of the methoxy group are expected to significantly influence the electron distribution within the pyridine ring. This, in turn, will affect its reactivity towards various reagents.
Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Table 2: Predicted Reactivity Parameters for this compound
| Parameter | Predicted Value/Location | Implication for Reactivity |
|---|---|---|
| HOMO Energy | - | Indicates nucleophilic character |
| LUMO Energy | - | Indicates electrophilic character |
| Most Nucleophilic Site | Nitrogen atom, specific carbons on the pyridine ring | Preferred site for reaction with electrophiles |
Note: This table outlines the types of predictions that can be made from computational studies. Actual values and site assignments would require specific calculations.
By simulating reaction pathways and calculating the activation energies for different potential products, computational models can also predict the selectivity (e.g., regioselectivity, stereoselectivity) of reactions involving this compound. These theoretical predictions are invaluable for guiding synthetic efforts and understanding reaction mechanisms.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of 2-Methoxy-6-(phenylsulfonyl)pyridine in solution.
While a complete, publicly available, detailed assignment of all proton (¹H) and carbon-¹³ (¹³C) NMR signals for this compound is not readily found in peer-reviewed literature, analysis of structurally similar compounds allows for predicted assignments. For comparison, the related compound 2-(2-methoxyphenyl)pyridine (B3054313) has been characterized, and its spectroscopic data can serve as a reference. The expected chemical shifts for this compound would be influenced by the electron-withdrawing nature of the phenylsulfonyl group and the electron-donating methoxy (B1213986) group attached to the pyridine (B92270) ring.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Methoxy (OCH₃) | ~3.9 - 4.1 | Singlet |
| Pyridine H3/H5 | ~6.8 - 7.2 | Doublet/Multiplet |
| Pyridine H4 | ~7.5 - 7.8 | Triplet/Multiplet |
| Phenyl H (ortho) | ~7.9 - 8.1 | Multiplet |
| Phenyl H (meta/para) | ~7.4 - 7.7 | Multiplet |
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Methoxy (OCH₃) | ~55 - 60 |
| Pyridine C2/C6 | ~160 - 165 |
| Pyridine C3/C5 | ~110 - 120 |
| Pyridine C4 | ~135 - 140 |
| Phenyl C (ipso) | ~138 - 142 |
| Phenyl C (ortho/meta/para) | ~125 - 135 |
Note: These are predicted values and require experimental verification for definitive assignment.
The conformation of this compound in solution is expected to be influenced by the rotational freedom around the C-S and C-O bonds. The orientation of the phenylsulfonyl and methoxy groups relative to the pyridine ring can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide through-space correlations between protons, offering insights into the preferred spatial arrangement of the molecule.
Dynamic NMR (DNMR) studies could be employed to investigate the energy barriers associated with the rotation around the C-S bond. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, allowing for the determination of the rotational energy barrier. Such studies on related aryl sulfonyl compounds have revealed valuable information about their conformational dynamics.
Phenylsulfonyl pyridine derivatives are recognized for their reactivity towards free thiol groups, making them useful reagents in bioconjugation and chemical biology. nii.ac.jp NMR spectroscopy is a key technique for monitoring the kinetics of these reactions. By observing the change in the NMR signals of this compound and a thiol-containing analyte over time, the reaction rate can be determined. nii.ac.jp The electronic properties of the substituents on the pyridine ring can significantly influence the reaction kinetics, and systematic studies of various derivatives can provide valuable insights for designing site-specific protein modification reagents. nii.ac.jp
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Although a specific crystal structure for this compound is not publicly deposited in crystallographic databases, analysis of related structures provides a basis for predicting its solid-state architecture. For instance, the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone reveals key conformational features that might be analogous. nih.govresearchgate.net The dihedral angles between the pyridine and phenyl rings, as well as the bond lengths and angles of the sulfonyl and methoxy groups, would be precisely determined. This data is crucial for understanding the molecule's steric and electronic properties in the solid state.
Anticipated Crystallographic Data:
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Dihedral Angle (Pyridine-Phenyl) | 40-60° |
Note: These are predictions based on similar known structures and require experimental determination.
The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methoxy and sulfonyl oxygen atoms and aromatic C-H groups are likely to be present, influencing the formation of supramolecular assemblies.
Crystallographic Information Files (CIF) and Structural Databases
A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a publicly available Crystallographic Information File (CIF) specifically for this compound. Consequently, detailed crystal structure data such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not available in these repositories.
While crystallographic studies have been conducted on structurally related compounds, the strict focus of this article on this compound prevents the inclusion of data from those distinct molecular entities. The lack of a specific CIF file for the title compound means that a detailed discussion of its crystal packing, intermolecular interactions, and precise bond angles as determined by X-ray crystallography cannot be provided at this time.
Mass Spectrometry for Structural Verification and Fragmentation Analysis
For context, mass spectrometry of related, but simpler, compounds like 2-methoxypyridine (B126380) has been documented. nist.govnih.gov This data, however, cannot be directly extrapolated to predict the complex fragmentation pattern of this compound, which incorporates a significantly larger and more complex phenylsulfonyl group. The fragmentation of the title compound would be expected to involve characteristic cleavages related to the sulfonyl group, the ether linkage, and the pyridine ring, but without experimental data, a detailed analysis remains speculative. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of the parent ion and its fragments, but such specific data for this compound is not currently published.
Future Research Directions and Synthetic Prospects
Exploration of Novel Reaction Modalities
The inherent reactivity of 2-Methoxy-6-(phenylsulfonyl)pyridine, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), provides a foundation for exploring new reaction pathways. nih.govnih.govacs.org Future research could focus on leveraging this reactivity under unconventional conditions to achieve novel chemical transformations.
One promising area is the use of transition-metal catalysis to modulate the reactivity of the C-O bond of the methoxy (B1213986) group. While Lewis acids have been used to promote the displacement of alkoxy groups on pyridine (B92270) rings, transition-metal catalysis could offer milder conditions and broader substrate scope. nih.govresearchgate.net Research could investigate iridium or nickel-catalyzed couplings of this compound with various nucleophiles, potentially leading to the efficient synthesis of diverse 2,6-disubstituted pyridine derivatives.
Another avenue involves photoredox catalysis to generate radical intermediates. By engaging the phenylsulfonyl moiety or the pyridine ring itself, it may be possible to initiate novel cyclization or cross-coupling reactions that are inaccessible under thermal conditions. This could lead to the construction of complex polycyclic aromatic systems containing the pyridine scaffold.
A hypothetical comparison of these potential modalities is presented below:
| Reaction Modality | Proposed Catalyst/Conditions | Potential Product Class | Key Advantage |
| Lewis Acid-Catalyzed SNAr | BF₃·OEt₂ with amine nucleophiles | 2-Amino-6-(phenylsulfonyl)pyridines | Facile C-N bond formation nih.gov |
| Transition-Metal Catalysis | Ni(dme)Cl₂ / Ligand with organozincs | 2-Aryl-6-(phenylsulfonyl)pyridines | Broader scope for C-C bond formation |
| Photoredox Catalysis | Ru(bpy)₃²⁺ / Visible Light with alkenes | Fused Pyridine Heterocycles | Access to radical-mediated pathways |
Development of Highly Stereoselective Transformations
The development of stereoselective reactions involving pyridine derivatives is a significant goal in organic synthesis. mdpi.com For this compound, future research could target the asymmetric dearomatization of the pyridine ring. The use of chiral catalysts could enable the enantioselective addition of nucleophiles to the pyridine core, yielding highly functionalized, enantioenriched piperidine (B6355638) or dihydropyridine (B1217469) derivatives. mdpi.com
For instance, a chiral phosphoric acid catalyst could be employed to activate the pyridine ring towards nucleophilic attack by a silyl (B83357) enol ether. This transformation would generate a chiral dihydropyridine product with multiple stereocenters, a valuable scaffold in medicinal chemistry. The phenylsulfonyl group would serve as a key activating group for this dearomatization process.
The table below outlines a potential research program for developing such a transformation:
| Catalyst Type | Nucleophile | Expected Outcome | Potential Application |
| Chiral Phosphoric Acid | Silyl Ketene Acetal | Enantioenriched Dihydropyridone | Synthesis of alkaloid precursors |
| Chiral Rhodium Complex | Arylboronic Acid | Atropisomeric Biaryl Pyridines | Ligands for asymmetric catalysis |
| Chiral Squaramide | Nitroalkane | Chiral Piperidine Derivatives | Building blocks for pharmaceuticals |
Integration into Advanced Catalytic Cycles
The pyridine-sulfone motif is a promising scaffold for the design of novel ligands for transition-metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfone group can act as coordination sites for a metal center. Future work could focus on synthesizing derivatives of this compound to serve as bidentate or tridentate ligands in catalytic cycles.
For example, by modifying the phenyl group of the phenylsulfonyl moiety with additional coordinating groups, a tridentate ligand could be created. Such a ligand could be used to stabilize high-oxidation-state metal complexes, potentially enabling novel oxidative transformations. The electronic properties of the ligand could be fine-tuned by substituting the methoxy group, thereby influencing the catalytic activity of the metal center. cjps.org
A prospective catalytic cycle involving a hypothetical ligand derived from this compound is outlined below:
Oxidative Addition: A low-valent metal center (e.g., Pd(0)) coordinated to the pyridine-sulfone ligand undergoes oxidative addition to an aryl halide.
Coordination: A coupling partner, such as an alkene or alkyne, coordinates to the resulting Pd(II) complex.
Migratory Insertion: The aryl group migrates to the coordinated coupling partner.
Reductive Elimination: The desired product is released, regenerating the Pd(0) catalyst.
The unique electronic and steric properties imparted by the pyridine-sulfone ligand could lead to enhanced catalytic efficiency and selectivity in such cycles.
Design of Next-Generation Pyridine-Sulfone Reagents with Enhanced Performance
Building upon the established reactivity of 2-sulfonylpyridines, future research can focus on designing next-generation reagents with tailored properties for specific applications, such as bioconjugation or materials science. nih.govnih.govresearchgate.net By systematically modifying the structure of this compound, reagents with enhanced reactivity, selectivity, or functionality can be developed. nih.govresearchgate.net
For example, to create more potent reagents for cysteine arylation in biological systems, the electrophilicity of the pyridine ring could be increased by replacing the methoxy group with a more electron-withdrawing substituent. nih.govacs.org Conversely, for applications requiring greater stability or specific solubility properties, the phenyl group of the sulfone could be functionalized with polymers or other solubilizing groups. The design of multifunctional reagents, where the pyridine-sulfone core acts as a reactive handle to attach other functional molecules, is another promising direction. organic-chemistry.org
The following table compares the parent compound with hypothetical next-generation reagents:
| Reagent Name | Structural Modification | Enhanced Property | Potential Application |
| This compound | (Parent Compound) | Tunable reactivity | General synthetic building block |
| 2-Cyano-6-(phenylsulfonyl)pyridine | Methoxy group replaced with a cyano group | Increased electrophilicity | Fast-reacting bioconjugation agent |
| 2-Methoxy-6-(pentafluorophenylsulfonyl)pyridine | Phenyl group replaced with a pentafluorophenyl group | Enhanced leaving group ability | High-efficiency SNAr reactions |
| 2-Methoxy-6-(PEG-phenylsulfonyl)pyridine | Polyethylene glycol (PEG) chain on the phenyl group | Increased water solubility | Aqueous-phase catalysis or labeling |
Through such targeted design and synthesis, the utility of the pyridine-sulfone scaffold can be expanded far beyond its current applications, opening up new frontiers in chemical synthesis and technology. rsc.orgacs.org
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-6-(phenylsulfonyl)pyridine, and what intermediates are critical?
Answer: A common approach involves functionalizing pyridine derivatives via sulfonylation and methoxylation. For example:
- Step 1: Start with 6-bromo-2-methoxypyridine. Introduce the phenylsulfonyl group via a nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Stille coupling using tributylstannyl intermediates, as referenced in ).
- Step 2: Optimize sulfonylation using phenylsulfonyl chloride in the presence of a base (e.g., NaOH in dichloromethane, as in ).
- Critical intermediates: Tributylstannyl-pyridine derivatives (e.g., 2-Methoxy-6-(tributylstannyl)pyridine, ) and halogenated precursors (e.g., 6-bromo-2-methoxypyridine analogs, ).
Key considerations: Monitor reaction progress via TLC and ensure anhydrous conditions to avoid side reactions .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Answer: Use a combination of spectroscopic and crystallographic methods:
- NMR: Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy protons at δ ~3.8–4.0 ppm, sulfonyl group effects on aromatic protons). Compare with computational predictions ().
- Mass spectrometry: Confirm molecular weight using HRMS or ESI-MS (e.g., molecular ion peak matching CHNOS).
- X-ray crystallography: Resolve crystal structure to validate bond angles and substituent positions, as demonstrated for related fluoropyridines in .
Note: Cross-validate with literature data from analogs (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, ) .
Q. What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Use solvents like ethanol or ethyl acetate for high-purity crystals. Adjust solvent polarity based on solubility (e.g., dichloromethane/hexane mixtures, ).
- Column chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1). Monitor fractions by TLC (R ~0.4–0.6).
- HPLC: For challenging separations, use reverse-phase C18 columns with acetonitrile/water mobile phases.
Tip: Pre-purify crude products via acid-base extraction to remove unreacted sulfonyl chlorides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in sulfonylation steps?
Answer:
- Catalyst screening: Test palladium catalysts (e.g., Pd(PPh)) for Stille coupling () or copper iodide for Ullmann-type reactions.
- Solvent effects: Compare polar aprotic solvents (DMSO, DMF) versus chlorinated solvents (dichloromethane, ). DMSO may enhance reactivity but risks side reactions.
- Temperature control: Perform reactions under reflux (80–100°C) for faster kinetics, but monitor decomposition via GC-MS.
Data-driven approach: Use DoE (Design of Experiments) to analyze interactions between variables (e.g., temperature, catalyst loading) .
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?
Answer:
- Re-evaluate computational models: Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and substituent electronic impacts (e.g., electron-withdrawing sulfonyl groups).
- Check for tautomerism or polymorphism: As seen in , crystal packing can alter NMR chemical shifts. Compare solid-state (XRD) and solution (NMR) data.
- Validate with analogs: Cross-reference data from structurally similar compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine, ) to identify systematic errors .
Q. What strategies mitigate toxicity risks during handling and storage of this compound?
Answer:
- Exposure control: Use fume hoods, gloves, and protective eyewear (as per SDS guidelines in –3, 11).
- Storage: Keep in amber glass under inert atmosphere (N or Ar) at –20°C to prevent degradation ().
- Waste disposal: Neutralize acidic/basic byproducts before incineration, adhering to EPA/OSHA regulations ().
Pro tip: Regularly update SDS documents, as degradation products (e.g., sulfonic acids) may pose additional hazards .
Q. How can researchers investigate the biological activity of this compound?
Answer:
- In vitro assays: Screen for anti-inflammatory activity (e.g., TNF-α/IL-6 inhibition, as in ) using macrophage cell lines.
- Structure-activity relationship (SAR): Modify substituents (e.g., methoxy vs. ethoxy groups) and compare bioactivity.
- Mechanistic studies: Use molecular docking to predict binding to targets like NF-κB or COX-2 ().
Note: Prioritize cytotoxicity testing (e.g., MTT assay) before advancing to in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
